molecular formula C22H16BrN5O2S B2989143 7-(4-bromophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 1217098-12-8

7-(4-bromophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

カタログ番号: B2989143
CAS番号: 1217098-12-8
分子量: 494.37
InChIキー: LDQYFLBCHXNPOA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(4-bromophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a useful research compound. Its molecular formula is C22H16BrN5O2S and its molecular weight is 494.37. The purity is usually 95%.
BenchChem offers high-quality 7-(4-bromophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-bromophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

7-(4-bromophenyl)-3-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN5O2S/c1-13-19(16-4-2-3-5-17(16)24-13)18(29)12-31-22-26-25-20-21(30)27(10-11-28(20)22)15-8-6-14(23)7-9-15/h2-11,24H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQYFLBCHXNPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NN=C4N3C=CN(C4=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 7-(4-bromophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a synthetic organic molecule with potential pharmacological applications. Its structure includes a triazolo-pyrazinone core, which has been linked to various biological activities. This article reviews the biological activity of this compound based on diverse research findings.

PropertyValue
CAS Number 1217098-12-8
Molecular Formula C22H16BrN5O2S
Molecular Weight 494.4 g/mol
Structural Features Contains indole and triazole moieties

Antimicrobial Activity

Research indicates that compounds similar to the one exhibit significant antimicrobial properties. For instance, derivatives containing indole structures have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of the bromophenyl and sulfanyl groups may enhance these effects by modifying the interaction with microbial targets.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Similar compounds have been investigated for their ability to inhibit acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary infections . The efficacy of enzyme inhibition can be attributed to the compound's ability to bind tightly to active sites due to its unique three-dimensional structure.

Cytotoxicity and Anticancer Activity

Studies have indicated that related indole derivatives can exhibit cytotoxic effects against cancer cell lines. For example, certain indole-based compounds demonstrated IC50 values in the low micromolar range against various cancer cell types . This suggests that the compound may also possess anticancer properties, potentially through mechanisms such as apoptosis induction or cell cycle arrest.

Case Studies and Research Findings

  • Study on Indole Derivatives : A study focused on a series of indole derivatives found that modifications at specific positions significantly affected their antibacterial and anticancer activities. Compounds with similar structural motifs to our target compound were effective against resistant strains of bacteria and displayed promising anticancer activity in vitro .
  • Molecular Docking Studies : Computational studies involving molecular docking have shown that the compound can effectively bind to target proteins associated with cancer progression and bacterial resistance mechanisms. This suggests a mechanism of action that could be exploited for drug development .
  • Pharmacological Evaluation : A comprehensive pharmacological evaluation indicated that compounds with similar structures exhibited a range of activities including anti-inflammatory effects and modulation of metabolic pathways relevant to diabetes management .

Q & A

Basic: What are the standard synthetic routes for preparing this compound?

The synthesis typically involves multi-step reactions starting with the formation of a triazolopyrazinone core. A general protocol includes:

  • Step 1 : Reacting a carboxylic acid derivative (e.g., 3-hydrazinopyrazin-2-one) with carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMFA) at 100°C for 1 hour to activate the carbonyl group .
  • Step 2 : Coupling the activated intermediate with an aryl/benzyl-substituted hydrazine derivative under reflux for 24 hours.
  • Step 3 : Purification via recrystallization using DMFA and i-propanol mixtures .
    This method yields the triazolopyrazinone scaffold, with bromophenyl and indole substituents introduced via tailored precursors.

Basic: What analytical techniques are used to characterize this compound?

Key characterization methods include:

  • 1H/13C NMR Spectroscopy : To confirm substituent integration and chemical environments (e.g., indole protons at δ 7.1–7.8 ppm, bromophenyl signals at δ 7.3–7.6 ppm) .
  • HPLC : For purity assessment (>95% purity threshold, using C18 columns and acetonitrile/water mobile phases) .
  • Melting Point Analysis : To verify crystallinity (typical range: 82–84°C for related triazolopyrazinones) .

Advanced: How can reaction yields be optimized for this synthesis?

Yield optimization requires Design of Experiments (DoE) and computational tools:

  • DoE : Vary parameters (temperature, solvent ratio, catalyst loading) systematically. For example, increasing DMFA ratio from 10% to 20% may improve solubility of intermediates .
  • Bayesian Optimization : Machine learning models predict optimal conditions (e.g., 85°C for 18 hours) by iterating through limited experimental datasets, reducing trial-and-error .
  • Statistical Modeling : Analyze interactions between variables (e.g., reflux time vs. byproduct formation) to refine protocols .

Advanced: How can contradictions in spectroscopic or purity data be resolved?

Data discrepancies often arise from:

  • Isomerization : Check for Z/E isomerism via NOESY NMR or X-ray crystallography (e.g., indole orientation affecting π-π stacking) .
  • Impurity Profiling : Use LC-MS to identify side products (e.g., dehalogenated byproducts from bromophenyl groups) .
  • Recrystallization Solvent Selection : Switch from i-propanol to chloroform/methanol mixtures to exclude polar impurities .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodology includes:

  • Substituent Variation : Synthesize analogs with modified indole (e.g., 5-fluoroindole) or bromophenyl (e.g., chlorophenyl) groups to assess impact on bioactivity .
  • Pharmacophore Mapping : Use docking simulations to identify critical interactions (e.g., sulfanyl group’s role in target binding) .
  • In Vitro Assays : Test analogs against disease models (e.g., antimicrobial activity via MIC assays) .

Basic: What solvents and storage conditions are recommended?

  • Synthesis : DMFA (for solubility) and i-propanol (for precipitation) .
  • Storage : Refrigerate at 2–8°C in airtight containers to prevent hydrolysis of the sulfanyl group .

Advanced: What challenges arise in X-ray crystallographic analysis of this compound?

Key issues include:

  • Crystal Packing : Bulky substituents (e.g., bromophenyl) may hinder lattice formation. Use vapor diffusion with ethanol/water mixtures to grow suitable crystals .
  • Disorder Resolution : Partial occupancy of flexible groups (e.g., methylindole) requires high-resolution data (≤0.8 Å) and refinement with SHELXL .

Advanced: How to address low yields in scaled-up synthesis?

  • Continuous-Flow Chemistry : Reduces side reactions via precise control of residence time and temperature (e.g., Omura-Sharma-Swern oxidation adapted for triazolopyrazinones) .
  • Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki coupling steps to improve bromophenyl incorporation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。